molecular formula C7H5ClN2O3 B176619 2-Chloro-3-nitrobenzamide CAS No. 117054-76-9

2-Chloro-3-nitrobenzamide

Cat. No.: B176619
CAS No.: 117054-76-9
M. Wt: 200.58 g/mol
InChI Key: YKTHIYUTPYYKGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-nitrobenzamide is an organic compound with the molecular formula C7H5ClN2O3 It is a derivative of benzamide, where the benzene ring is substituted with a chlorine atom at the second position and a nitro group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-nitrobenzamide typically involves the nitration of 2-chlorobenzamide. The process can be summarized as follows:

    Nitration Reaction: 2-Chlorobenzamide is treated with a nitrating agent, such as a mixture of concentrated sulfuric acid and nitric acid, to introduce the nitro group at the third position of the benzene ring.

    Reaction Conditions: The reaction is usually carried out at low temperatures to control the exothermic nature of the nitration process and to prevent over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and to enhance safety. The use of catalysts and optimized reaction parameters can improve yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride in hydrochloric acid.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Tin(II) chloride in hydrochloric acid is commonly used for the reduction of the nitro group.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and may be carried out in polar solvents like dimethylformamide.

Major Products:

    Reduction: The major product of the reduction reaction is 2-chloro-3-aminobenzamide.

    Substitution: Depending on the nucleophile used, various substituted benzamides can be obtained.

Scientific Research Applications

2-Chloro-3-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds. .

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

    Biological Studies: It is employed in biochemical assays to study enzyme inhibition and protein interactions.

Comparison with Similar Compounds

Uniqueness: 2-Chloro-3-nitrobenzamide is unique due to the specific positioning of the chlorine and nitro groups, which influence its reactivity and interactions with biological targets. This positioning can lead to distinct pharmacological and material properties compared to its analogs.

Biological Activity

2-Chloro-3-nitrobenzamide is a compound belonging to the benzamide class, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of Benzamides

Benzamides are known for their wide range of biological activities, including analgesic , antidepressant , antiemetic , and antipsychotic effects. The general mechanism of action involves interactions through hydrogen bonding and hydrophobic interactions with various biological targets, influencing multiple biochemical pathways.

Target Interactions

This compound interacts primarily with proteins and enzymes involved in cellular processes. The presence of the nitro group enhances its reactivity and potential for binding to biological targets, which can lead to significant pharmacological effects.

Biochemical Pathways

The compound has been shown to affect several biochemical pathways, particularly those related to:

  • Cell signaling
  • Enzyme inhibition
  • Protein interactions

These pathways are crucial for understanding the therapeutic potential of this compound in various diseases.

Anticancer Properties

Recent studies have indicated that derivatives of this compound may possess anticancer properties. For instance:

  • Compounds with similar structures have shown efficacy against various cancer cell lines, including breast cancer cells, by inducing apoptosis and inhibiting cell proliferation .
  • In vitro assays demonstrated that these compounds could effectively bind to DNA and inhibit replication, similar to established chemotherapeutics like cisplatin .

Antimicrobial Activity

Research has highlighted the antimicrobial potential of benzamide derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The activity is often enhanced when these compounds are used in complex forms with metal ions, indicating a synergistic effect that increases their efficacy against resistant strains .

Case Studies

  • Cell Viability Assays : In a study assessing the cytotoxic effects of this compound on A549 lung cancer cells, it was found that the compound significantly reduced cell viability under oxidative stress conditions. This effect was measured using MTT assays, demonstrating a clear dose-dependent response .
  • Oxidative Stress Studies : Another investigation evaluated the impact of this compound on glutathione levels and catalase activity in treated cells. The results indicated that the compound could modulate oxidative stress markers, suggesting a potential protective role against cellular damage .

Research Findings Summary Table

Study Focus Findings Reference
Anticancer ActivityInduces apoptosis in cancer cells; inhibits DNA replication
Antimicrobial ActivityEffective against Staphylococcus aureus and E. coli
Oxidative Stress ModulationReduces GSH levels; affects catalase activity

Properties

IUPAC Name

2-chloro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTHIYUTPYYKGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80443390
Record name 2-chloro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117054-76-9
Record name 2-chloro-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80443390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

DMF (3 drops) was added to a mixture of 2-chloro-3-nitrobezoic acid (0.99 g, 4.9 mmol), oxalyl chloride (0.47 mL, 5.4 mmol) in CH2Cl2 (20 mL) at 25° C. stirring under N2. After gas formation ceased, all the solid went into solution. After 3 hours the solvent was removed under reduced pressure to leave a light yellow solid which was treated with cold NH4OH (20 mL). 2-Chloro-3-nitrobenzamide was collected as an off-white solid (1.02 g, 100%).
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0.99 g
Type
reactant
Reaction Step Two
Quantity
0.47 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
2-Chloro-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-nitrobenzamide
Reactant of Route 4
2-Chloro-3-nitrobenzamide
Reactant of Route 5
2-Chloro-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.